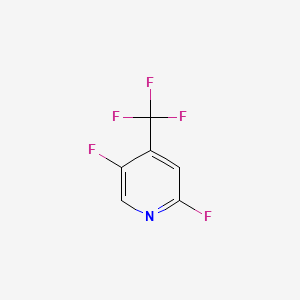

2,5-difluoro-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,5-difluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFPXEHMRNEJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-18-2 | |

| Record name | 2,5-difluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2,5-Difluoro-4-(trifluoromethyl)pyridine

CAS: 1349716-18-2

Formula:

Executive Summary

In the landscape of modern agrochemical and pharmaceutical discovery, 2,5-difluoro-4-(trifluoromethyl)pyridine represents a high-value electrophilic scaffold. Its strategic importance lies in its regioselective fluorination pattern : the fluorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (

This guide serves as an operational manual for medicinal chemists and process engineers, detailing the synthesis, reactivity profile, and application of this core intermediate in the development of kinase inhibitors and next-generation herbicides.

Chemical Identity & Physical Properties[1][2][3][4][5]

The unique electronic architecture of this molecule dictates its handling and reactivity. The strong electron-withdrawing nature of the

| Property | Value / Description | Note |

| Appearance | Colorless to light yellow liquid | Oxidizes slightly upon air exposure. |

| Boiling Point | ~135–140 °C (Predicted) | Based on 2,3,5-trifluoro analogs. |

| Density | 1.45 ± 0.05 g/cm³ | High density due to fluorination. |

| LogP | ~2.3 | Moderate lipophilicity; membrane permeable. |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N2) | Moisture sensitive; store in dark. |

| Solubility | DCM, THF, Acetonitrile, DMSO | Reacts with protic solvents under base catalysis. |

Synthesis & Production: The Halex Protocol

The most robust industrial route to CAS 1349716-18-2 is the Halex (Halogen Exchange) reaction , converting the chlorinated precursor using metal fluorides. This method is preferred over direct fluorination due to higher regiocontrol.

Core Reaction Pathway

The synthesis typically proceeds from 2,5-dichloro-4-(trifluoromethyl)pyridine , utilizing anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF) in a polar aprotic solvent.

Experimental Protocol: Halex Exchange

Note: This protocol assumes a standard laboratory scale (10–50g).

Reagents:

-

Precursor: 2,5-dichloro-4-(trifluoromethyl)pyridine (1.0 equiv)

-

Fluorinating Agent: Spray-dried KF (2.5 equiv)

-

Catalyst: 18-Crown-6 (0.05 equiv) or Tetraphenylphosphonium bromide (

) -

Solvent: Anhydrous Sulfolane or DMSO (0.5 M concentration)

Step-by-Step Methodology:

-

Drying: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser. Purge with Nitrogen.

-

Solvation: Charge the flask with anhydrous Sulfolane. Add spray-dried KF and the phase-transfer catalyst (18-Crown-6). Critical: Water content must be <100 ppm to prevent hydrolysis to pyridinols.

-

Addition: Add the dichloro-pyridine precursor.

-

Reaction: Heat the mixture to 140–150 °C for 12–18 hours. Monitor via GC-MS for the disappearance of the monochloro-intermediate.

-

Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract exhaustively with Diethyl Ether or MTBE.

-

Purification: The product is often volatile. Dry the organic layer over

, filter, and concentrate carefully. Purify via fractional distillation at reduced pressure.

Authoritative Insight: The use of phase-transfer catalysts (Crown ethers) significantly lowers the activation energy required for the fluoride ion to attack the electron-deficient pyridine ring, minimizing thermal decomposition by-products [1].

Reactivity & Regioselectivity: The "Soft Spot"

Understanding the electronic map of this molecule is vital for designing synthesis cascades.

The Regioselectivity Rule

In

-

C2-Fluorine: Activated by the adjacent ring Nitrogen (inductive effect) and the para-trifluoromethyl group (resonance withdrawal).

-

C5-Fluorine: Located meta to the Nitrogen and ortho to the

, rendering it significantly less electrophilic.

This difference allows for sequential functionalization :

-

Step 1: Mild nucleophile displaces C2-F.

-

Step 2: Harsh conditions/stronger nucleophile displaces C5-F (if desired).

Visualization: Reactivity Logic

Figure 1: Regioselectivity map illustrating the kinetic preference for C2 substitution.

Application Workflow: Kinase Inhibitor Scaffold Design

A primary application of CAS 1349716-18-2 is in the synthesis of ATP-competitive kinase inhibitors. The trifluoromethyl group occupies the hydrophobic pocket of the enzyme, while the pyridine nitrogen forms hydrogen bonds with the hinge region.

Representative Workflow: Synthesis of a Bi-Aryl Scaffold

Objective: Create a 2-amino-5-fluoro-4-(trifluoromethyl)pyridine derivative.

Protocol:

-

Nucleophilic Displacement:

-

Dissolve 2,5-difluoro-4-(trifluoromethyl)pyridine (1.0 eq) in THF.

-

Add the desired aniline or aliphatic amine (1.1 eq).

-

Add a non-nucleophilic base (DIPEA or

, 2.0 eq). -

Stir at 0 °C to RT . Note: Heating is rarely needed for C2-displacement and may lead to bis-substitution.

-

-

Suzuki-Miyaura Coupling (Optional C5 Functionalization):

-

If the C5-F needs to be replaced by an aryl group, standard

is difficult. Instead, C-H activation or metallation followed by coupling is preferred, though challenging. -

Alternative Strategy: Use the C5-F as a metabolic blocker (to prevent oxidation) rather than a handle for substitution.

-

Visualization: Drug Discovery Cascade

Figure 2: Synthetic cascade for converting the difluoro-pyridine core into a bioactive lead compound.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that fluorinated pyridines possess unique toxicological profiles.

-

Skin Absorption: The lipophilicity (LogP ~2.3) facilitates rapid dermal absorption. Double-gloving (Nitrile + Laminate) is mandatory.

-

Inhalation: High vapor pressure relative to molecular weight. All operations must occur in a fume hood.

-

HF Generation: In the presence of strong Lewis acids or during thermal decomposition, these compounds can release Hydrogen Fluoride (HF). Calcium Gluconate gel must be available in the lab.

References

-

Finger, G. C., et al. (1963). Aromatic Fluorine Compounds.[1][2][3][4][5][6] XI. Replacement of Chlorine by Fluorine in Halopyridines.[5][6] Journal of Organic Chemistry.[6]

-

Tsukamoto, M., & Nakamura, T. (2023).[1] Trifluoromethylpyridine: Its chemistry and applications.[7][1][4][8] Research Outreach.[8]

-

Liu, X., et al. (2022).[7] Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.[7] Journal of Agricultural and Food Chemistry.

-

Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine Product Sheet. (Used for analog property verification).

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. 2-Fluoro-4-(trifluoromethyl)pyridine = 94 118078-66-3 [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 7. chigroup.site [chigroup.site]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Difluoro-4-(trifluoromethyl)pyridine

Introduction

In the landscape of modern medicinal and agrochemical research, fluorinated heterocyclic compounds have become indispensable building blocks. The strategic incorporation of fluorine or trifluoromethyl (CF₃) groups into molecular scaffolds can profoundly enhance critical properties such as metabolic stability, lipophilicity, and target binding affinity. Among these valuable reagents, 2,5-Difluoro-4-(trifluoromethyl)pyridine stands out as a highly activated and versatile intermediate. This guide provides an in-depth analysis of its core chemical properties, electronic structure, and reactivity, with a focus on its application in synthetic chemistry for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While a specific CAS number for 2,5-difluoro-4-(trifluoromethyl)pyridine is not prominently listed in major chemical databases, its properties can be reliably inferred from its isomers and precursors. The chlorinated analog, 2,5-dichloro-4-(trifluoromethyl)pyridine, is well-documented (CAS No. 89719-92-6) and serves as a common synthetic precursor. The properties of the title compound are homologous with its isomer, 3,5-difluoro-4-(trifluoromethyl)pyridine (CAS No. 1391033-20-7).[1]

Table 1: Physicochemical Properties of 2,5-Difluoro-4-(trifluoromethyl)pyridine and Related Isomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂F₅N | [1] |

| Molecular Weight | 183.08 g/mol | [1] |

| Physical Form | Expected to be a solid or liquid | |

| Calculated LogP | 2.38 | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 |[1] |

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for this specific isomer are not widely published. However, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be simple, showing two signals in the aromatic region for the two pyridine protons. Each signal would exhibit complex splitting (multiplet) due to coupling with each other and with the fluorine atoms on the ring.

-

¹³C NMR: The spectrum would display six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon atoms directly bonded to fluorine would appear as doublets due to ¹J-CF coupling, while other carbons would show smaller long-range couplings.

-

¹⁹F NMR: This is the most informative technique for this molecule.[2] Three distinct signals are expected: one for the CF₃ group, one for the fluorine at the C-2 position, and one for the fluorine at the C-5 position.

-

The CF₃ signal would typically appear as a singlet around -60 to -70 ppm (relative to CFCl₃).[2]

-

The signals for the C-2 and C-5 fluorines would appear as multiplets due to coupling with each other and with the ring protons. Their chemical shifts are influenced by their position relative to the nitrogen and the CF₃ group.[2][3] The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals.[2]

-

Core Directive: Electronic Properties and Reactivity Analysis

The chemical behavior of 2,5-difluoro-4-(trifluoromethyl)pyridine is dominated by the powerful electron-withdrawing nature of its substituents. The pyridine ring is intrinsically π-deficient, and this effect is dramatically amplified by the inductive effects of two fluorine atoms and a trifluoromethyl group. This creates a highly electron-deficient aromatic system, making it exceptionally susceptible to nucleophilic attack.

Causality of Reactivity:

-

Pyridine Nitrogen: Acts as an electron sink, withdrawing electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions.

-

Trifluoromethyl Group (-CF₃): This is one of the strongest electron-withdrawing groups used in organic chemistry. Positioned at C-4 (para to the nitrogen), its influence further depletes electron density throughout the ring.

-

Fluorine Substituents (-F): As highly electronegative atoms, the fluorines at C-2 and C-5 also withdraw electron density via the sigma framework (inductive effect).

This synergistic electron withdrawal renders the carbon atoms bonded to fluorine atoms (C-2 and C-5) highly electrophilic and prime targets for nucleophilic aromatic substitution (SₙAr).

Caption: General workflow of the SₙAr addition-elimination mechanism.

Field-Proven Experimental Protocol: SₙAr with an Amine

This protocol describes a general procedure for the reaction of 2,5-difluoro-4-(trifluoromethyl)pyridine with a generic secondary amine (e.g., morpholine, piperidine).

Materials:

-

2,5-Difluoro-4-(trifluoromethyl)pyridine (1.0 eq)

-

Secondary Amine (1.2 - 2.0 eq)

-

Aprotic Polar Solvent (e.g., DMSO, DMF, or NMP)

-

Inorganic Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

-

Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add the inorganic base (e.g., K₂CO₃).

-

Reagent Addition: Add the aprotic polar solvent (e.g., DMSO) to the flask, followed by the secondary amine.

-

Substrate Introduction: Add the 2,5-difluoro-4-(trifluoromethyl)pyridine to the stirred mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by reaction monitoring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-amino-5-fluoro-4-(trifluoromethyl)pyridine derivative.

Trustworthiness Note: The use of an excess of the amine and a base is crucial. The base neutralizes the HF that is formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Synthetic Pathways

The industrial synthesis of trifluoromethylpyridines often starts from picoline (methylpyridine) precursors. A plausible route to 2,5-difluoro-4-(trifluoromethyl)pyridine involves a multi-step sequence of chlorination and halogen exchange (Halex) reactions. [4][5]

Caption: Plausible synthetic route via chlorination and halogen exchange.

This process first involves the high-temperature reaction of 4-picoline to form the trifluoromethyl group, followed by selective chlorination of the pyridine ring to yield 2,5-dichloro-4-(trifluoromethyl)pyridine. [4]The final and critical step is a double halogen exchange (Halex) reaction, where the chlorine atoms are displaced by fluorine using a fluoride source like KF or CsF in a polar aprotic solvent. [6]

Applications in Drug Development and Agrochemicals

The 2-substituted-4-trifluoromethylpyridine scaffold is a privileged structure in modern chemistry. Its incorporation into a lead compound can significantly improve its drug-like properties.

-

Metabolic Stability: The strong C-F bonds and the stability of the CF₃ group often block sites of metabolic oxidation, increasing the half-life of a drug.

-

Lipophilicity: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve oral absorption.

-

Binding Affinity: The unique electronic properties and the ability of fluorine to form specific interactions (e.g., hydrogen bonds, dipole-dipole) can lead to enhanced binding affinity and selectivity for a biological target.

Trifluoromethylpyridine derivatives are key components in numerous commercial products, including insecticides, fungicides, and pharmaceuticals for various therapeutic areas. [4][5]

Safety and Handling

Based on data for structurally similar compounds like 2-fluoro-4-(trifluoromethyl)pyridine and its isomers, 2,5-difluoro-4-(trifluoromethyl)pyridine should be handled with care. [7][8]

-

Hazards: Expected to be toxic if swallowed (Acute Toxicity, Oral, Category 3), cause skin irritation, and cause serious eye irritation. [7][9][10]May also cause respiratory irritation. [9][11]* Handling: Use only in a well-ventilated area, such as a fume hood. [12]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [11][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [10] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 264-278.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2025, August 8). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved February 21, 2026, from [Link]

- Tang, J., et al. (2020).

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved February 21, 2026, from [Link]

- Tsukamoto, M., & Nakamura, T. (2023).

- Bulat, A. N., & Pogorelov, A. G. (2010). New Frontiers and Developing Applications in 19F NMR. Magnetic Resonance in Chemistry, 48(7), 495-507.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762871, 2,5-Difluoropyridine. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 21, 2026, from [Link]

- Gilmour, R., & Smith, A. M. (2017). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Journal of the American Chemical Society, 139(42), 14893-14896.

- ACS Publications. (2021, July 20).

-

ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved February 21, 2026, from [Link]

- Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Molecules, 22(11), 1957.

- MDPI. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 2,3,5,6-tetrafluoro- (CAS 2875-18-5). Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13421547, 2,3-Difluoro-5-(trifluoromethyl)pyridine. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved February 21, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. colorado.edu [colorado.edu]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 7. 2-氟-4-三氟甲基吡啶 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. chemicalbook.com [chemicalbook.com]

The Strategic Incorporation of Fluorinated Pyridine Building Blocks in Modern Medicinal Chemistry: A Technical Guide

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated pyridine scaffolds emerging as particularly valuable building blocks. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic use of these motifs. We will explore the profound impact of fluorination on the physicochemical properties of the pyridine ring, delve into key synthetic methodologies for accessing these structures, and highlight their successful application in recently approved pharmaceuticals. This document is intended to serve as a practical resource, bridging fundamental principles with actionable insights for the design and synthesis of next-generation therapeutics.

The Power of Fluorine in Pyridine Scaffolds: Modulating Physicochemical Properties for Enhanced Drug-Likeness

The pyridine ring is a prevalent heterocycle in FDA-approved drugs, valued for its hydrogen bonding capabilities and ability to engage in various biological interactions.[1][2] The strategic incorporation of fluorine, the most electronegative element, dramatically alters the electronic landscape of the pyridine ring, offering medicinal chemists a powerful tool to fine-tune a molecule's properties for improved therapeutic performance.[3][4]

Impact on Basicity (pKa)

One of the most predictable and significant effects of fluorination on the pyridine ring is the reduction of its basicity (pKa). The strong electron-withdrawing nature of fluorine decreases the electron density on the ring nitrogen, making it a weaker proton acceptor. This modulation of pKa is critical in drug design, as it can influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For instance, lowering the pKa can prevent unwanted protonation in physiological environments, which may reduce off-target interactions or improve cell permeability.

A study on 2-(thiofluoroalkyl)pyridines demonstrated that the replacement of a C-H bond with a C-F bond consistently leads to a more acidic pyridinium conjugate.[5][6] The effect is more pronounced when fluorination is adjacent to the sulfur atom, highlighting the inductive power of fluorine in influencing the electronic properties of the entire molecule.[5]

Tuning Lipophilicity (logD)

Lipophilicity is a crucial parameter that governs a drug's ability to cross biological membranes.[7] The effect of fluorine on lipophilicity is context-dependent and can be counterintuitive. While the introduction of a single fluorine atom can increase lipophilicity, the overall effect is a balance between the increased hydrophobic surface area and the increased polarity of the C-F bond.[5][6]

For example, in the 2-(thiofluoroalkyl)pyridine series, a difluoromethylthio (SCF₂H) group resulted in a modest increase in lipophilicity, while a trifluoromethylthio (SCF₃) group exhibited the greatest increase.[5] This demonstrates that the degree and pattern of fluorination can be used to precisely control a molecule's lipophilicity, enabling chemists to optimize for membrane permeability and overall bioavailability.[6][7]

Enhancing Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic cleavage.[8] By strategically placing fluorine atoms at metabolically vulnerable positions on a drug candidate, chemists can block oxidative metabolism by cytochrome P450 enzymes.[3] This "metabolic blocking" strategy often leads to an increased half-life and improved pharmacokinetic profile of the drug.[9][10] The trifluoromethyl group, in particular, is frequently employed to enhance metabolic stability.[11]

Conformational Control and Binding Interactions

Fluorine can also influence the conformational preferences of a molecule and its interactions with biological targets. The small size of the fluorine atom means it can often replace a hydrogen atom with minimal steric perturbation.[8] However, its high electronegativity can lead to unique intramolecular and intermolecular interactions, such as hydrogen bonds with the fluorine atom acting as a weak acceptor.[8] These subtle electronic effects can stabilize a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.[3]

Synthetic Strategies for Accessing Fluorinated Pyridine Building Blocks

The growing importance of fluorinated pyridines has driven the development of numerous synthetic methods for their preparation. These strategies range from classical nucleophilic and electrophilic fluorination reactions to modern C-H functionalization approaches.

Nucleophilic Fluorination

Nucleophilic fluorination remains a widely used and scalable method for introducing fluorine onto the pyridine ring.

The Halex reaction involves the displacement of a chloride or bromide substituent with a fluoride ion, typically using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures.[12]

Experimental Protocol: Synthesis of 2-Fluoropyridine via Halex Reaction

-

To a pressure vessel, add 2-chloropyridine (1 equivalent) and spray-dried potassium fluoride (2-3 equivalents).

-

Add a high-boiling polar aprotic solvent such as sulfolane.

-

Seal the vessel and heat the reaction mixture to 220-250 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 2-fluoropyridine.

Note: This reaction requires high temperatures and careful handling of pressure equipment. Anhydrous conditions are crucial for optimal results as water can deactivate the fluoride salt.[12]

The Balz-Schiemann reaction provides a route to fluoropyridines from the corresponding aminopyridines. The amine is first converted to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the fluoropyridine.[12]

Experimental Protocol: Synthesis of 3-Fluoropyridine via Balz-Schiemann Reaction

-

Dissolve 3-aminopyridine (1 equivalent) in a solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water (1.1 equivalents) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 1 hour at 0 °C to allow for the formation of the diazonium salt.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.

-

Carefully dry the salt under vacuum.

-

Gently heat the dry diazonium salt in an inert solvent (e.g., toluene or decane) until nitrogen evolution ceases.

-

Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Caution: Diazonium salts are potentially explosive and should be handled with extreme care. The thermal decomposition step should be performed behind a blast shield.[12]

Electrophilic Fluorination

Electrophilic fluorination reagents, such as Selectfluor®, allow for the direct introduction of fluorine onto electron-rich pyridine rings. This method is particularly useful for late-stage fluorination of complex molecules.[4]

Experimental Protocol: Electrophilic Fluorination of an Activated Pyridine

-

Dissolve the substituted pyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add Selectfluor® (1.1-1.5 equivalents) to the solution.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Modern Synthetic Approaches

Recent advances in catalysis have opened up new avenues for the synthesis of fluorinated pyridines.

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[12][13] This method offers high regioselectivity and functional group tolerance.

A metal-free synthesis of 2-fluoropyridines has been developed using readily available pyridine N-oxides. These starting materials can be regioselectively converted to 2-pyridyltrialkylammonium salts, which are effective precursors for both stable (¹⁹F) and radiolabeled ([¹⁸F]) 2-fluoropyridines.[14] This method is particularly valuable for the synthesis of PET imaging agents.[14]

Fluorinated Pyridine Building Blocks in FDA-Approved Drugs

The successful application of fluorinated pyridine motifs is evident in the increasing number of FDA-approved drugs that contain this scaffold.[8][10][15] These examples underscore the therapeutic advantages conferred by the strategic incorporation of fluorine.

| Drug Name (Brand Name) | Therapeutic Area | Role of Fluorinated Pyridine |

| Alpelisib (Piqray) | Oncology | The trifluoromethyl group on the pyridine ring enhances metabolic stability and provides key binding interactions with the PI3Kα enzyme.[11] |

| Lemborexant (Dayvigo) | Insomnia | The fluorine atom on the pyridine moiety contributes to high in vitro binding affinity for orexin receptors and a favorable pharmacological profile.[11] |

| Fezolinetant (Veozah) | Vasomotor Symptoms | The 4-fluorobenzoyl substitution on the heterocyclic core is a key structural feature.[16] |

| Ibrutinib (Imbruvica) | Oncology | While not a pyridine, the 4-fluorophenoxy substituent in Ibrutinib exemplifies how fluorine can stabilize hydrophobic interactions and improve pharmacokinetics.[3] |

| Fluoroquinolones (e.g., Ciprofloxacin) | Antibacterial | A fluorine atom at the C-6 position of the quinolone scaffold enhances DNA gyrase binding and broadens the antibacterial spectrum.[3] |

Future Perspectives and Conclusion

The strategic use of fluorinated pyridine building blocks will undoubtedly continue to be a major theme in drug discovery and development. The ability to fine-tune key physicochemical properties such as pKa, lipophilicity, and metabolic stability makes these scaffolds incredibly valuable for medicinal chemists.[3][10] As synthetic methodologies for the preparation of novel fluorinated building blocks become more sophisticated and accessible, we can expect to see an even wider array of fluorinated pyridine-containing drugs entering the market.[17] This guide has provided a comprehensive overview of the fundamental principles, synthetic strategies, and successful applications of these important motifs, with the aim of empowering researchers to leverage the unique properties of fluorine in their own drug discovery programs.

Diagrams

Synthetic Workflow: Halex Reaction

Caption: Workflow for the synthesis of 2-Fluoropyridine via the Halex reaction.

Logical Relationship: Impact of Fluorination on Drug Properties

Caption: Impact of fluorination on key physicochemical and pharmacological properties.

References

-

Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787–4800. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. [Link]

-

Schiesser, S., & Gmeiner, P. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3424. [Link]

-

Hussain, S., Kim, H. R., & Kim, J. S. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 21(1). [Link]

-

Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787–4800. [Link]

-

Hussain, S., Kim, H. R., & Kim, J. S. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 21(1). [Link]

-

(n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

(n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

(n.d.). Synthesis of Ring‐Fluorinated Pyridines. ResearchGate. [Link]

-

(2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information. [Link]

-

(n.d.). Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

-

(2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

-

Mossine, A. V., Brooks, A. F., Haka, M. S., Scott, P. J., & Sanford, M. S. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3864–3867. [Link]

-

Svatunek, D., Sohr, J., Weigand, J. J., & Stanetty, C. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 91(3), 2055–2066. [Link]

-

(2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

-

(n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

-

(n.d.). Diseases targeted by FDA-approved fluorinated drugs from 2015 to 2025. ResearchGate. [Link]

-

(2024). Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. [Link]

-

(2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

(n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

-

(n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. Wiley Online Library. [Link]

-

(2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

(n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. J-GLOBAL. [Link]

-

(2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine-Pyridine Synergy: A Technical Guide to Trifluoromethylated Pyridines in Drug Discovery

[1]

Part 1: Physicochemical Engineering & The "Fluorine Effect"

The Basicity Modulation Mechanism

The pyridine nitrogen lone pair is a classic H-bond acceptor and a source of basicity (

-

Phospholipidosis: Accumulation in lysosomes due to ion trapping.[1]

-

hERG Inhibition: Basic amines are frequent offenders in QT interval prolongation.[1]

-

Poor Permeability: Highly ionized species struggle to cross the blood-brain barrier (BBB).[1]

The

-

Effect: The

of the conjugate acid typically drops by 2–3 units depending on the position (ortho/para effects are strongest). -

Result: A larger fraction of the molecule remains neutral at physiological pH (7.4), enhancing membrane permeability and reducing off-target cation-driven binding events.[1]

Metabolic Blockade

Pyridine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), often leading to N-oxidation or C-hydroxylation.[1]

-

C-F Bond Strength: The C-F bond (

) is metabolically inert. -

Steric Shielding: The Van der Waals radius of the

group is roughly equivalent to an isopropyl group.[1] This steric bulk prevents the approach of metabolic enzymes to adjacent sites, effectively "capping" the molecule against degradation.

Data Summary: Physicochemical Shifts[1]

| Property | Unsubstituted Pyridine | 3-Trifluoromethylpyridine | Impact on Drug Design |

| 5.23 | ~2.6 | Reduced lysosomal trapping; improved passive diffusion.[1] | |

| Lipophilicity ( | 0.65 | ~1.7 | Enhanced hydrophobic binding; better BBB penetration.[1] |

| Dipole Moment | 2.2 D | ~2.6 D | Altered orientation in receptor binding pockets.[1] |

| Metabolic Stability | Low (N-oxide prone) | High | Extended half-life ( |

Part 2: Synthetic Architectures

Synthesis of

Decision Matrix: Synthetic Strategy

The choice of method depends on where you are in the discovery pipeline.

Figure 1: Strategic decision tree for synthesizing trifluoromethylated pyridine derivatives.

The Building Block Approach (Pre-functionalized)

For scale-up and early SAR, commercially available blocks are preferred due to reliability.[1]

-

Key Reagent: 2-chloro-5-(trifluoromethyl)pyridine.[1]

-

Utility: The chlorine atom is a versatile handle for Suzuki, Stille, or Buchwald-Hartwig couplings, allowing the

-pyridine core to be snapped onto complex scaffolds.[1]

Late-Stage Functionalization (Minisci Reaction)

When a lead compound already exists and medicinal chemists need to "scan" fluorine positions, de novo synthesis is too slow.[1] The Minisci reaction (radical alkylation) allows for the direct installation of a

Part 3: Detailed Protocol – Minisci Trifluoromethylation

This protocol details the innate C-H trifluoromethylation of a pyridine substrate using the Langlois Reagent (

Mechanism: Oxidative desulfinylation generates a

Materials & Reagents[1][3][4]

-

Substrate: Pyridine derivative (1.0 equiv)

-

Radical Source: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)[1]

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)[1]

-

Solvent: DMSO:Water (3:1 ratio) - Water is critical for solubilizing the sulfinate salt.[1]

-

Additives: TFA (1.0 equiv) - Optional: Protonation of pyridine activates it toward radical attack.[1]

Step-by-Step Methodology

-

Setup: In a standard vial equipped with a magnetic stir bar, dissolve the Pyridine Substrate (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL).

-

Reagent Addition: Add Sodium trifluoromethanesulfinate (Langlois Reagent) (234 mg, 1.5 mmol) in one portion.

-

Activation: Add TFA (38 µL, 0.5 mmol) if the substrate is electron-rich; for electron-deficient pyridines, this may be omitted.

-

Initiation: Cool the mixture to 0°C (ice bath) to control the exotherm, then dropwise add TBHP (70% aq. solution, ~340 µL).

-

Reaction: Remove the ice bath and stir vigorously at room temperature for 12–24 hours. Note: Evolution of

gas may occur; ensure the vial is vented via a needle if sealed, or use a loose cap. -

Quench & Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Regioisomers (C2 vs C4) are common and usually separable by silica chromatography.[1]

Safety Note: TBHP is an organic peroxide.[1] Avoid contact with metal salts not specified in the protocol and never concentrate the reaction mixture to dryness without first quenching peroxides with a reducing agent (e.g., Sodium Thiosulfate).

Part 4: Case Study – Apalutamide (Erleada®)[1]

Drug Profile: Apalutamide is an androgen receptor antagonist used for prostate cancer.[1] Structure: Contains a 3-trifluoromethyl-4-cyanopyridine moiety.[1]

Structural Logic:

-

Binding Affinity: The electron-deficient pyridine ring participates in

-stacking interactions within the androgen receptor ligand-binding domain.[1] -

Metabolic Stability: The

group at the 3-position, combined with the cyano group at the 4-position, renders the pyridine ring extremely electron-poor.[1] This prevents oxidative metabolism on the ring, a common failure point for earlier generation anti-androgens. -

Synthesis Insight: The manufacturing route typically utilizes 2-chloro-3-(trifluoromethyl)pyridine as a starting material.[1] This highlights the "Building Block" strategy (Path A from Figure 1) being favored for commercial drugs over late-stage functionalization.[1]

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[1] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link[1]

-

O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013).[1][6] Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 135(32), 12122–12134. Link[1]

-

Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1] Cancer Research, 72(6), 1494–1503.[1] (Describes Apalutamide discovery). Link

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link[1]

Technical Guide: Bioisosteric Utility & Synthetic Access of 4-Trifluoromethylpyridine Scaffolds

[1]

Executive Summary

The 4-trifluoromethylpyridine (4-CF3-Py) scaffold represents a critical intersection of bioisosteric design and fluorine chemistry.[1] By merging the electron-deficient nature of the pyridine ring with the strong electronegativity and lipophilicity of the trifluoromethyl group, this moiety offers a unique tool for modulating pKa , lipophilicity (LogP) , and metabolic stability . This guide dissects the physicochemical rationale for deploying 4-CF3-Py in lead optimization, contrasting it with its phenyl and non-fluorinated analogs, and provides validated protocols for its synthetic installation.[1]

The Physicochemical Rationale

The deployment of 4-CF3-Py is rarely arbitrary; it is a calculated decision to alter the electronic and physical landscape of a molecule.[1]

1.1 Basicity Modulation (The "pKa Crash")

The most profound effect of placing a trifluoromethyl group at the C4 position of a pyridine is the dramatic reduction in basicity of the ring nitrogen.[1]

Mechanistic Insight: The CF3 group is a powerful electron-withdrawing group (EWG) via induction (

-

Consequence: At physiological pH (7.4), the 4-CF3-Py moiety remains almost exclusively neutral (unprotonated).[1] This prevents the formation of pyridinium cations that can suffer from poor membrane permeability or unwanted hERG channel interactions (which often bind cationic centers).[1]

1.2 Lipophilicity and Dipole Alignment

While the nitrogen atom typically lowers LogP (increasing solubility) relative to a phenyl ring, the CF3 group adds significant lipophilicity.[1]

-

Dipole Vector: In 4-CF3-Py, the dipole moment of the nitrogen lone pair and the CF3 group are aligned (pointing away from the ring center towards the substituents/heteroatom in a linear fashion).[1] This creates a strong molecular dipole that can influence binding orientation in active sites.[1]

Table 1: Comparative Physicochemical Metrics

| Scaffold | pKa (Conj. Acid) | LogP (Approx) | H-Bond Acceptor | Metabolic Liability |

| Pyridine | 5.23 | 0.65 | Strong | N-Oxidation possible |

| 4-Methylpyridine | 6.02 | 1.20 | Strong | Benzylic Oxidation (High) |

| 4-CF3-Phenyl | N/A (Neutral) | ~3.0 | None | Low (Blocked para) |

| 4-CF3-Pyridine | 2.65 | 1.8 - 2.1 | Weak | Very Low |

Bioisosteric Strategies

The 4-CF3-Py scaffold is primarily utilized as a bioisostere for two common moieties:

-

4-Trifluoromethylphenyl: The pyridine nitrogen is introduced to lower LogP (improve solubility) without altering the steric bulk or the "fluorine clamp" effect of the CF3 group.[1]

-

4-tert-Butylpyridine: The CF3 group occupies a similar volume to a t-butyl group but is metabolically robust (no CYP450 hydroxylation) and electronically distinct.[1]

Visualization: Bioisosteric Relationships

The following diagram illustrates the decision matrix for selecting 4-CF3-Py during Lead Optimization.

Figure 1: Decision logic for transitioning to a 4-trifluoromethylpyridine scaffold during Structure-Activity Relationship (SAR) exploration.

Synthetic Access: Methodologies

Accessing the 4-CF3-Py scaffold generally falls into two categories: De Novo Construction (building the ring) and Late-Stage Functionalization (adding CF3 to an existing ring).[1]

3.1 De Novo: Cyclocondensation

Used for large-scale manufacturing (e.g., Agrochemicals).[1]

-

Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Ammonia/Enamines.[1]

-

Mechanism: Hantzsch-type pyridine synthesis.[1]

-

Pros: Cheap starting materials.[1]

-

Cons: Harsh conditions, limited to simple substitution patterns.

3.2 Late-Stage: Radical Trifluoromethylation (Minisci-Type)

Preferred in medicinal chemistry for diversifying complex intermediates.[1]

-

Reagents: Sodium Triflinate (Langlois Reagent), Oxidant (TBHP or Persulfate), Catalyst (Ag or Photocatalyst).[1]

-

Mechanism: Generation of

radical which attacks the electron-deficient pyridine ring.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Regioselectivity: The radical is nucleophilic; however, for protonated pyridines, the attack often favors the 2- and 4-positions.[1] Since the 4-position is thermodynamically accessible, careful tuning can favor 4-substitution, though mixtures are common.[1]

Experimental Protocol: Innate C-H Trifluoromethylation

This protocol describes the Minisci-type direct trifluoromethylation of a substituted pyridine.[1] This is a "self-validating" system because the evolution of the product can be tracked distinctly by 19F NMR against an internal standard.[1]

Objective: Install a -CF3 group at the 4-position of a 2-substituted pyridine.[1]

Materials

-

Substrate: 2-Phenylpyridine (0.5 mmol)

-

CF3 Source: Sodium trifluoromethanesulfinate (Langlois Reagent, 1.5 mmol)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 2.5 mmol)

-

Solvent: DCM:Water (2:1 biphasic mixture)

-

Internal Standard:

-Trifluorotoluene (for 19F NMR quantification)

Step-by-Step Workflow

-

Setup: In a 20 mL sealable vial equipped with a magnetic stir bar, dissolve 2-phenylpyridine (77.5 mg, 0.5 mmol) in 2 mL of Dichloromethane (DCM).

-

Reagent Addition: Add Sodium triflinate (234 mg, 1.5 mmol) followed by 1 mL of distilled water.

-

Initiation: Add TBHP (approx. 340 µL) dropwise to the rapidly stirring biphasic mixture.

-

Reaction: Seal the vial and stir vigorously at ambient temperature for 12–16 hours .

-

Note: Vigorous stirring is critical to ensure phase transfer of the radical species.

-

-

Quench & Extraction: Dilute with DCM (10 mL) and wash with sat. NaHCO3 (10 mL) to remove unreacted acid/sulfinates.[1]

-

Validation (Crucial Step):

-

Take an aliquot of the organic layer.

-

Add a known amount of

-Trifluorotoluene. -

Acquire a 19F NMR (proton-decoupled).

-

Signal Validation: Look for the product peak at -64.5 ppm (typical for 4-CF3-Py). The Langlois reagent residue (if unwashed) would appear around -87 ppm.[1]

-

-

Purification: Concentrate the organic layer and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway[1]

Figure 2: Mechanistic flow of the Minisci-type radical trifluoromethylation.

Case Study: Kinase Inhibitor Optimization

Context: PI3K/mTOR inhibitors often require a hydrogen-bond acceptor motif that does not contribute excessive lipophilicity or metabolic instability.[1]

Application: In the development of compounds like Bimiralisib (and related sulfonyl-morpholino derivatives), the 2-amino-4-trifluoromethylpyridine moiety serves as a critical hinge binder.[1]

-

The Problem: A phenyl ring at this position resulted in poor solubility (high LogP).[1] A standard pyridine ring was too basic, leading to protonation and trapping in the lysosome (lysosomotropism), which reduced cytosolic concentration.[1]

-

The 4-CF3-Py Solution:

-

Hinge Binding: The pyridine nitrogen accepts a H-bond from the kinase hinge region.[1]

-

Electronic Tuning: The 4-CF3 group lowers the pKa of the hinge-binding nitrogen, preventing protonation at physiological pH, thereby reducing non-specific binding and improving permeability.[1]

-

Metabolic Block: The CF3 blocks the C4 position from oxidative metabolism.[1]

-

References

-

Physicochemical Properties of Fluorin

-

Synthetic Methodology (Minisci Reaction)

-

Medicinal Chemistry Applic

-

Bioisosterism of CF3 Group

Sources

- 1. guidechem.com [guidechem.com]

- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-difluoro-4-(trifluoromethyl)pyridine vs 2,3-difluoro isomers

The following technical guide is structured to address the precise regiochemical and synthetic challenges associated with 2,5-difluoro-4-(trifluoromethyl)pyridine , contrasting it with its 2,3-difluoro isomer.

Regiochemical Control, Synthesis, and Isomer Differentiation in Drug Discovery

Executive Summary

In the development of high-potency agrochemicals and pharmaceuticals, the trifluoromethylpyridine (TFMP) scaffold is ubiquitous due to its metabolic stability and lipophilicity. However, the specific substitution pattern—2,5-difluoro versus 2,3-difluoro —dictates the molecule's utility as a building block.

This guide analyzes the 2,5-difluoro-4-(trifluoromethyl)pyridine core (referred to herein as 2,5-DF-4-TFMP ). Unlike its 2,3-isomer, the 2,5-scaffold offers a unique "pincer" geometry that allows for highly selective nucleophilic aromatic substitution (SNAr) at the C2 position without the steric interference observed in 2,3-systems. This distinction is critical for designing inhibitors where the C4-CF3 group must remain sterically unencumbered to engage hydrophobic pockets.

Electronic Structure & Reactivity Profile

The reactivity of fluorinated pyridines is governed by the interplay between the ring nitrogen's electronegativity and the electron-withdrawing nature of the substituents.

2.1 Orbital Analysis and Activation

-

Ring Nitrogen (N1): The dominant activating group. It lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack at positions C2 and C6 (ortho to N) and C4 (para to N).

-

Trifluoromethyl Group (C4-CF3): A strong

-withdrawing group. In SNAr, it stabilizes the Meisenheimer complex primarily at positions ortho and para to itself (C3 and C5). -

Fluorine Substituents: Act as leaving groups but also influence ring electron density via induction (-I) and resonance (+R).

2.2 The Regioselectivity Divergence

The critical differentiator between the 2,5- and 2,3-isomers is the steric and electronic environment of the C2 leaving group .

| Feature | 2,5-Difluoro-4-(trifluoromethyl)pyridine | 2,3-Difluoro-4-(trifluoromethyl)pyridine |

| Primary Reactive Site | C2 (Activated by N1) | C2 (Activated by N1) |

| Secondary Reactive Site | C6 (Requires hydride displacement - rare) | C6 (Requires hydride displacement - rare) |

| Steric Environment (C2) | Open. F5 is remote. | Crowded. F3 is adjacent to C2.[1] |

| Electronic Conflict | Minimal. F5 activates C2 via induction across the ring. | High. F3 donates electron density (+R) into the C2-C3 bond, potentially deactivating C2 slightly compared to the 2,5-isomer. |

| SNAr Outcome | Clean mono-substitution at C2. | Mixture of C2 substitution and potential ring-opening or side reactions due to crowding. |

Expert Insight: In the 2,3-isomer, the fluorine at C3 is "buttressed" between the nucleophilic attack site (C2) and the bulky CF3 group (C4). This creates a "kinetic wall" that slows down SNAr at C2 compared to the 2,5-isomer. Consequently, 2,5-DF-4-TFMP is the superior electrophile for rapid, high-yield library synthesis.

Synthetic Pathways & Process Chemistry[2][3][4][5]

The synthesis of 2,5-DF-4-TFMP is typically achieved via the Halex (Halogen Exchange) reaction, a standard industrial process that nevertheless requires strict parameter control to minimize isomer formation.

3.1 The Halex Protocol

The route begins with perchlorinated precursors. The high lattice energy of KF requires polar aprotic solvents and phase transfer catalysts (PTC).

Reaction:

3.2 Workflow Visualization

The following diagram illustrates the synthesis and the critical divergence point where impurities arise.

Figure 1: Synthetic pathway via Halex reaction showing potential for over- and under-fluorinated byproducts.

Separation & Purification Challenges

Separating the 2,5-isomer from the 2,3-isomer (or partially fluorinated byproducts) is the most technically demanding aspect of the production process.

-

Boiling Point Proximity: The boiling points of these isomers typically differ by less than 5°C due to their similar molecular weights and polarities.

-

Dipole Moment Strategy: The 2,5-isomer is more symmetric , resulting in a lower net dipole moment compared to the highly polar 2,3-isomer.

-

Purification Protocol:

-

Fractional Distillation: Requires a column with >50 theoretical plates. The 2,5-isomer (lower polarity) generally has a slightly lower boiling point and distills first.

-

Preparative Chromatography: For high-purity applications (>99.5%), silica gel chromatography is ineffective. Reverse-phase (C18) HPLC or Fluorinated Stationary Phases (PFP - Pentafluorophenyl) are required. The PFP phase interacts specifically with the fluorine distinct patterns, providing superior resolution.

-

Experimental Protocol: Regioselective SNAr

This protocol demonstrates the selective functionalization of 2,5-DF-4-TFMP at the C2 position using a secondary amine (Morpholine). This reaction is self-validating: the appearance of a single product peak in 19F NMR confirms the regioselectivity.

Objective: Synthesis of 2-morpholino-5-fluoro-4-(trifluoromethyl)pyridine.

Materials:

-

2,5-Difluoro-4-(trifluoromethyl)pyridine (1.0 eq)

-

Morpholine (1.1 eq)

-

K2CO3 (Anhydrous, 2.0 eq)

-

Acetonitrile (Dry, 0.5 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (N2).

-

Charging: Add 2,5-DF-4-TFMP (1.0 g) and Acetonitrile (10 mL). Stir to dissolve.

-

Base Addition: Add K2CO3 (1.5 g) in one portion. The suspension will remain white.

-

Nucleophile Addition: Add Morpholine (0.52 g) dropwise via syringe over 5 minutes at 0°C (ice bath). Rationale: Cooling controls the exotherm and prevents double-substitution at C5.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:1) or 19F NMR.

-

Endpoint: Disappearance of the starting material doublet at ~ -90 ppm (C2-F).

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from cold Hexane/Ethanol or pass through a short silica plug.

Mechanism Visualization:

Figure 2: Mechanism of SNAr showing the preferential attack at C2 due to Nitrogen activation.

References

-

Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 1. Preparation and nucleophilic substitution of tetrafluoro-4-(trifluoromethyl)pyridine." Journal of the Chemical Society, Perkin Transactions 1, 1974.

-

Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Tetrahedron, 2003.

-

Schlosser, M. "The regioexhaustive substitution of 2,3-difluoropyridine and 2,5-difluoropyridine." European Journal of Organic Chemistry, 2005.

-

PubChem. "2,3-Difluoro-5-(trifluoromethyl)pyridine Compound Summary."[1] National Library of Medicine.

-

BenchChem. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Protocols."

Sources

Strategic Sourcing & Technical Profile: 2,5-Difluoro-4-(trifluoromethyl)pyridine

Executive Summary

2,5-Difluoro-4-(trifluoromethyl)pyridine (CAS: 1349716-18-2) has emerged as a critical fluorinated building block in modern medicinal chemistry and agrochemical development. Its unique substitution pattern—combining a strongly electron-withdrawing trifluoromethyl group with two fluorine atoms at the ortho and meta positions relative to the nitrogen—makes it an invaluable scaffold for modulating lipophilicity (

This technical guide provides a comprehensive analysis of the compound's supply chain, synthesis-driven impurity profiles, and rigorous quality control (QC) protocols required for pharmaceutical-grade procurement.

Chemical Identity & Technical Specifications

| Property | Specification |

| Chemical Name | 2,5-Difluoro-4-(trifluoromethyl)pyridine |

| CAS Number | 1349716-18-2 |

| Molecular Formula | C₆H₂F₅N |

| Molecular Weight | 183.08 g/mol |

| MDL Number | MFCD18911725 |

| Physical State | Colorless to pale yellow liquid (typically) |

| Boiling Point | ~130–140 °C (Predicted based on analogs) |

| Key Functional Groups | Pyridine ring, Trifluoromethyl (-CF₃), Difluoro (-F, -F) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

Synthesis & Impurity Landscape

Understanding the industrial synthesis of this compound is prerequisite to identifying potential impurities in commercial batches. The most scalable route involves a Halogen Exchange (Halex) reaction starting from the chlorinated precursor.

Dominant Industrial Route: Halex Reaction

The synthesis typically proceeds via nucleophilic aromatic substitution (

Mechanism & Regioselectivity:

-

Stage 1 (Fast): The chlorine at C2 (ortho to Nitrogen) is highly activated and is substituted first.

-

Stage 2 (Slow): The chlorine at C5 (meta to Nitrogen) is less activated by the ring nitrogen but is activated by the ortho-trifluoromethyl group at C4. This step requires higher temperatures and longer reaction times.

Critical Impurity Profile

Due to the stepwise nature of the Halex reaction, the most common impurities are under-fluorinated intermediates.

-

Impurity A (Major): 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine . This is the "monofluoro" intermediate resulting from incomplete conversion at the C5 position. It is structurally very similar to the product and difficult to separate by standard distillation.

-

Impurity B (Hydrolysis): 2-Hydroxy-5-fluoro-4-(trifluoromethyl)pyridine (or its pyridone tautomer). Formed if the reaction mixture contains trace water or during aqueous workup.

-

Impurity C (Regioisomer): 2,3-Difluoro-4-(trifluoromethyl)pyridine . Rare, but possible if the starting material contained isomeric impurities (e.g., 2,3-dichloro isomer).

Figure 1: Stepwise Halex fluorination pathway highlighting the critical origin of chlorofluoro-impurities.

Quality Control (QC) Protocol

To ensure the integrity of this building block for drug development, the following QC workflow is mandatory. Standard LC-MS is often insufficient due to the low ionization efficiency of highly fluorinated pyridines.

Primary Validation: ¹⁹F NMR

Why: It provides the definitive fingerprint for regioisomers and the degree of fluorination.

-

Protocol: Dissolve ~10 mg in DMSO-

or CDCl₃. -

Expected Signals:

-

-CF₃ Group: Singlet (or doublet/triplet if coupling resolves) around -64 ppm.

-

Ring Fluorines: Two distinct signals in the aromatic region (-70 to -150 ppm range).

-

Coupling: Look for

coupling between the C2-F, C5-F, and C4-CF₃ groups.

-

-

Rejection Criteria: Any signal corresponding to a C-Cl species (distinct shift from C-F) or integration ratios deviating >5% from expected 3:1:1 (F:F:F3).

Secondary Validation: GC-MS

Why: Detects volatile organic impurities (solvents, starting materials) that might not show up clearly in NMR.

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Method: Split injection (50:1), Temperature ramp 40°C to 250°C.

-

Target: The molecular ion (

) peak at 183 m/z . -

Watchout: The monochloro impurity (

~199/201 m/z) will elute close to the product. Ensure baseline resolution.

Commercial Supplier Landscape

Sourcing this specific isomer requires navigating between bulk chemical manufacturers and specialized catalog houses.

Tier 1: Validated Catalog Suppliers

These suppliers have verified stock or established synthesis routes for CAS 1349716-18-2.

| Supplier | Type | Reliability Rating | Notes |

| Enamine | CRO / Building Block | High | Major global supplier of fluorinated heterocycles. Often holds stock in Kyiv or US depots. |

| Splendid Lab | CRO / Custom Synthesis | Medium-High | Specialists in impurities and niche intermediates. Good for custom batches. |

| CymitQuimica | Aggregator / Distributor | Medium | European distributor; likely sources from primary manufacturers like Enamine or WuXi. |

Tier 2: Custom Synthesis & Bulk Manufacturing

For scale-up (>100g), "off-the-shelf" availability is rare. You must engage these partners for custom manufacturing campaigns.

-

WuXi AppTec: Capable of executing the high-temp Halex chemistry at scale.

-

Fluorochem: UK-based specialist in fluorination; often has the best technical data for these analogs.

-

Apollo Scientific: Similar to Fluorochem, strong inventory of fluorinated pyridines.

Procurement Strategy & Recommendations

For Discovery Chemistry (<5g)[1]

-

Action: Purchase from Enamine or Fluorochem (check stock of "2,5-difluoro" specifically).

-

Risk: High probability of "Out of Stock" due to niche demand.

-

Mitigation: If the specific 2,5-difluoro isomer is unavailable, evaluate if 2,3-difluoro-4-(trifluoromethyl)pyridine (more common) is a viable bioisostere for your SAR study.

For Process Development (>100g)

-

Action: Contract a custom synthesis campaign with a CRO (e.g., Splendid Lab, WuXi).

-

Specification: Explicitly set a limit for 5-chloro-2-fluoro-4-(trifluoromethyl)pyridine (<0.5%) in the Quality Agreement.

-

Safety: Ensure the vendor has capabilities to handle HF byproducts and high-pressure reactors.

References

-

Enamine. Building Blocks Catalogue. (2019).[1] Listing for CAS 1349716-18-2.

-

Splendid Lab. Product Catalog: 2,5-Difluoro-4-trifluoromethyl-pyridine. (Accessed 2026).

-

CymitQuimica. Product Listing for CAS 1349716-18-2. (Accessed 2026).

-

Sigma-Aldrich. Product Listing for Precursor: 2,5-Dichloro-4-(trifluoromethyl)pyridine. (Accessed 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for Fluorinated Pyridines.

Sources

Technical Guide: Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring

Executive Summary

The incorporation of a trifluoromethyl (

This guide provides a mechanistic analysis of the

Part 1: The Electronic Landscape

Fundamental Interactions

The pyridine ring is inherently

-

Inductive Effect (

): The high electronegativity of the three fluorine atoms pulls electron density through the -

Field Effect (

): A through-space electrostatic interaction that further destabilizes positive charge accumulation on the ring.[1]

Quantitative Impact on Basicity ( )

The most immediate consequence of

Table 1: Comparative Electronic Parameters

| Substituent Position | Dipole Moment ( | |||

| Unsubstituted | 0.00 | 5.23 | 0.0 | ~2.2 D |

| 2- | N/A (Ortho effect) | 0.45 | -4.78 | ~4.4 D |

| 3- | 2.60 | -2.63 | ~2.6 D | |

| 4- | 2.10 | -3.13 | ~1.6 D |

Note:

Dipole Vector Visualization

The alignment of the dipole moments dictates the solvation properties and binding affinity in protein pockets.

-

2-

: The vectors of the ring nitrogen and the -

4-

: The vectors are opposing, reducing the net dipole.

Caption: Vector analysis showing how regiochemistry dictates the net dipole moment, influencing solubility and permeability.

Part 2: Synthetic Consequences & Reactivity[1]

The electron-withdrawing nature of

Nucleophilic Aromatic Substitution ( )

The

-

Regioselectivity: Nucleophiles preferentially attack positions ortho or para to the

group, provided there is a leaving group (LG).[1] -

Mechanism: The negative charge in the intermediate is delocalized onto the

group (via negative hyperconjugation) and the ring nitrogen.[1]

Electrophilic Aromatic Substitution ( )

The ring is severely deactivated. Standard nitration or halogenation conditions often fail or require extreme temperatures (>150°C), leading to decomposition.[1]

-

Directive: If reaction occurs, it takes place at the position meta to the nitrogen (C3/C5), but the

will further direct meta to itself.[1]

Reactivity Decision Tree

Caption: Strategic flowchart for functionalizing trifluoromethylpyridines based on electronic activation/deactivation rules.

Part 3: Experimental Protocols

Protocol A: Radical Trifluoromethylation (Minisci-Type)

Objective: Direct introduction of

Mechanism: The pyridine ring is protonated (activating it toward radical attack).[1] The

Materials:

-

Substrate: Pyridine (1.0 equiv)[1]

-

Reagent: Sodium triflinate (

, Langlois' reagent, 3.0 equiv)[1] -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 5.0 equiv)[1]

-

Solvent: DCM:Water (2:1 biphasic mixture)[1]

-

Additive: TFA (1.0 equiv) to protonate pyridine.[1]

Step-by-Step Workflow:

-

Setup: In a pressure tube, dissolve pyridine (1 mmol) in DCM (2 mL) and Water (1 mL).

-

Activation: Add TFA (1 mmol) to generate the pyridinium salt.

-

Reagent Addition: Add Sodium triflinate (3 mmol).

-

Initiation: Cool to 0°C. Add TBHP (5 mmol) dropwise over 5 minutes.

-

Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours.

-

Workup: Quench with sat.

(careful: gas evolution). Extract with DCM (3x).[1] -

Purification: Silica gel chromatography.

-

Note on Regioselectivity: Expect a mixture of 2- and 4-substituted products (2-position usually favored).[1]

-

Protocol B: Functionalization of 2-Chloro-3-(trifluoromethyl)pyridine

Objective: Exploiting the activating effect of

Materials:

-

Nucleophile: Morpholine (1.2 equiv)[1]

-

Base:

(2.0 equiv)[1] -

Solvent: DMF or DMSO (Polar Aprotic is critical)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate (1 mmol) in DMF (3 mL).

-

Addition: Add

(2 mmol) followed by morpholine (1.2 mmol). -

Heating: Heat to 80°C. (Note: Without

, this reaction on 2-chloropyridine often requires >120°C). -

Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in <2 hours due to

activation.[1] -

Workup: Pour into ice water. Filter the precipitate (product) or extract with EtOAc.

Part 4: Medicinal Chemistry Implications[1]

Lipophilicity and Bioisosterism

The

-

Volume: ~42 ų[1]

-

LogP Impact: Adds +1.0 to +1.2 to the LogP, significantly increasing membrane permeability compared to a methyl group.[1]

Metabolic Blocking

The

-

Strategy: If a pyridine ring in a lead compound is oxidized at the C3 position, substituting C3-H with C3-

blocks this pathway while simultaneously lowering the ring basicity (reducing hERG liability).[1]

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165-195.[1] [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles.[1] Proceedings of the National Academy of Sciences, 108(35), 14411-14415.[1] (Minisci Protocol Source).[1] [Link][1]

-

Schlosser, M. (2006). The 2- and 4-(trifluoromethyl)pyridines: A comparison of their physical and chemical properties.[1] European Journal of Organic Chemistry, 2006(1), 74-79.[1] [Link][1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

Sources

Introduction: The Strategic Role of Fluorinated Pyridines in Modern Drug Design

An In-depth Technical Guide to the Solubility and Lipophilicity of Fluorinated Pyridines for Drug Discovery Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] Among the privileged heterocyclic structures, the pyridine ring is a frequent motif in successful therapeutic agents. When combined, fluorinated pyridines represent a class of compounds with immense potential, offering chemists a powerful toolkit to fine-tune the physicochemical properties that govern a drug's performance.[3][4] Approximately 20% of all commercial drugs contain fluorine, and its inclusion can markedly alter biological potency and pharmacokinetic profiles.[5]

Two of the most critical properties that dictate the success of a drug candidate are its aqueous solubility and lipophilicity.[6][7] These parameters are not merely academic data points; they are fundamental drivers of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] Lipophilicity, often expressed as the partition coefficient (LogP) or distribution coefficient (LogD), governs a molecule's ability to cross lipid membranes, while aqueous solubility is essential for dissolution in the gastrointestinal tract and systemic circulation.[7][9]

This guide provides an in-depth exploration of how fluorine substitution on the pyridine ring influences these two pivotal properties. We will move beyond simplistic rules to explain the complex, often counterintuitive, structure-property relationships and provide validated experimental protocols for their accurate determination.

The Dual Nature of Fluorine: Unraveling its Impact on Physicochemical Properties

The introduction of fluorine can have a profound and multifaceted impact on a molecule's characteristics. This stems from the unique properties of the fluorine atom: it is the most electronegative element, yet sterically, it is only slightly larger than a hydrogen atom.[1] This allows it to act as a bioisostere for hydrogen while dramatically altering the electronic landscape of the molecule.[4]

Lipophilicity (LogP & LogD): A Context-Dependent Balancing Act

Lipophilicity is the affinity of a compound for a non-polar, lipid-like environment. It is quantified by the partition coefficient (P) , which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical use, this is expressed on a logarithmic scale, LogP .[8] For ionizable compounds like pyridines, the distribution coefficient (LogD) is more relevant, as it represents the partition coefficient at a specific pH (e.g., physiological pH 7.4) and accounts for all ionic and neutral species.[6]